An In-Depth Technical Guide to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: Properties, Synthesis, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties, a detailed potential synthetic route, and a discussion of the prospective applications of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in the field of drug development. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their structural rigidity and tunable electronic properties, which allow for the design of targeted therapeutic agents. This document aims to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds.
Core Physical and Chemical Properties
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is a solid, halogenated aromatic compound.[1] The presence of iodine atoms and methyl groups on the biphenyl core significantly influences its physicochemical characteristics, which are crucial for its handling, reactivity, and potential biological interactions. A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂I₂ | |
| Molecular Weight | 434.05 g/mol | |
| CAS Number | 69571-02-4 | |
| Appearance | Solid | [2] |
| Melting Point | 95-100 °C | [1] |
| Boiling Point | Not experimentally determined; Predicted for 4,4'-diiodobiphenyl: ~450.41 °C (723.56 K) | [3] |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [4][5] |
| InChI | 1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 | |
| SMILES | Cc1cc(I)ccc1-c2ccc(I)cc2C |
Synthesis Methodology: A Proposed Experimental Protocol
Proposed Synthesis: Palladium-Catalyzed Homocoupling of 4-iodo-2-methylbenzene
This protocol outlines a representative procedure for the synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl.
Materials:
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4-iodo-2-methylbenzene (starting material)
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Bis(pinacolato)diboron
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Potassium acetate (KOAc)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dioxane (anhydrous)
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Sodium carbonate (Na₂CO₃)
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Water (deionized)
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Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
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Magnesium sulfate (anhydrous)
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Argon or Nitrogen gas (inert atmosphere)
Experimental Procedure:
-
Preparation of the Boronic Ester Intermediate:
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In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodo-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous dioxane to dissolve the reagents.
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To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
-
Suzuki-Miyaura Homocoupling:
-
To the crude reaction mixture containing the boronic ester, add a 2M aqueous solution of sodium carbonate (3.0 eq) and a second equivalent of 4-iodo-2-methylbenzene (1.0 eq).
-
Add another portion of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the mixture to 80-90 °C and stir vigorously until the starting materials are consumed, as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
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After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl.
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Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow
Potential Applications in Drug Development and Signaling Pathways
Substituted biphenyls are a class of compounds with a broad spectrum of pharmacological activities.[7] While there is currently no specific data on the biological effects of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, its structural features suggest potential interactions with biological systems, particularly nuclear receptors.
Hypothetical Interaction with Nuclear Receptors:
Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes, making them attractive targets for drug discovery.[8][9] Certain polychlorinated biphenyls (PCBs) have been shown to interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and estrogen receptors (ERs), thereby disrupting normal endocrine signaling.[10][11] The di-iodo substitution pattern and the presence of methyl groups on the biphenyl scaffold of the title compound could allow it to fit into the ligand-binding pockets of various nuclear receptors, potentially acting as either an agonist or an antagonist.
Given the interest in developing modulators of nuclear receptors for the treatment of various diseases, including cancer and metabolic disorders, 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl represents a candidate for screening against a panel of these receptors. A hypothetical signaling pathway that could be investigated is its potential modulation of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism.
Caption: Hypothetical PXR Signaling Pathway Modulation
Rationale for Investigation: The lipophilic nature of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl suggests it could readily cross cell membranes and interact with intracellular targets like PXR. Modulation of PXR activity can have significant implications for drug-drug interactions and the therapeutic efficacy of co-administered drugs. Therefore, evaluating this compound's effect on PXR-mediated gene expression, for example, of cytochrome P450 enzymes like CYP3A4, would be a valuable line of inquiry for drug development professionals.
Conclusion
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. While its biological activity is yet to be determined, its structural similarity to other pharmacologically active biphenyls warrants screening for effects on key cellular targets, such as nuclear receptors. The proposed synthetic protocol and the hypothetical signaling pathway provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are essential to elucidate its biological profile and to determine its suitability as a lead compound in drug discovery programs.
References
- 1. 4,4 -Diiodo-2,2 -dimethyl-1,1 -biphenyl 97 69571-02-4 [sigmaaldrich.com]
- 2. 1,1'-Biphenyl,4,4'-diiodo-2,2'-dimethyl- | CymitQuimica [cymitquimica.com]
- 3. 4,4'-Diiododiphenyl [webbook.nist.gov]
- 4. 4,4'-dimethyl biphenyl, 613-33-2 [thegoodscentscompany.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4,4′-Diiodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs) as antiestrogens in MCF-7 human breast cancer cells: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
